(2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
Description
Systematic IUPAC Name and Structural Formula Analysis
The compound (2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide is characterized by a stereochemically complex structure. Its systematic IUPAC name reflects the absolute configurations at four chiral centers: the pyrrolidine ring (2R,4S), the amino acid side chain (S), and the phenylethyl substituent (S). The name systematically describes:
- A pyrrolidine-2-carboxamide backbone substituted at positions 1 and 4.
- A (2S)-2-amino-3,3-dimethylbutanoyl group attached to the pyrrolidine nitrogen.
- A 4-hydroxy group on the pyrrolidine ring.
- An N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl) substituent on the carboxamide nitrogen.
The structural formula (Figure 1) highlights these features:
- Pyrrolidine core : A five-membered saturated ring with carboxamide and hydroxy functional groups.
- Thiazole-containing aryl group : A 4-methylthiazol-5-yl moiety linked to a phenyl ring, itself connected to a chiral ethyl group.
- Amino acid derivative : The (S)-2-amino-3,3-dimethylbutanoyl group introduces a branched aliphatic chain with a primary amine.
The SMILES notation for this compound is C[C@@H](NC(=O)[C@@H]1C[C@H](O)CN1)C(=O)N[C@@H](C(C)(C)C)N)[C@@H](c2ccc(cc2)c3cnc(s3)C)O, which encodes stereochemistry through @@ and @ symbols.
CAS Registry Number and Molecular Weight Validation
The CAS Registry Number for the compound is 1948273-06-0 , uniquely identifying its hydrochloride salt form. This aligns with entries in commercial chemical catalogs and patent literature.
Molecular weight validation :
- Theoretical calculation :
- Formula: C₂₅H₃₄ClN₅O₃S
- Atomic masses: C (12.01), H (1.01), Cl (35.45), N (14.01), O (16.00), S (32.07)
- Calculated molecular weight: (25×12.01) + (34×1.01) + 35.45 + (5×14.01) + (3×16.00) + 32.07 = 481.06 g/mol
- Experimental confirmation : Sigma-Aldrich reports the molecular weight as 481.06 g/mol , consistent with PubChem data for analogous structures.
Discrepancies in molecular weight across sources (e.g., 430.6 g/mol for the free base in PubChem) arise from the presence or absence of counterions like hydrochloride.
Properties
Molecular Formula |
C23H32N4O3S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18+,20+/m0/s1 |
InChI Key |
JOSFQWNOUSNZBP-RDOJZNBBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent peptide-coupling approach involving:
- Preparation of the chiral amino acid derivative (S)-2-amino-3,3-dimethylbutanoic acid or its activated form.
- Stereoselective synthesis of the 4-hydroxy-pyrrolidine-2-carboxylic acid derivative with defined (2R,4S) configuration.
- Coupling of the amino acid derivative to the pyrrolidine core via amide bond formation.
- Introduction of the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl substituent through amide bond formation on the nitrogen.
- Final purification and isolation of the hydrochloride salt form to enhance stability and handling.
Key Reagents and Conditions
- Coupling agents: Common peptide coupling reagents such as HATU, EDCI, or DCC are employed to activate carboxylic acid groups for amide bond formation.
- Protecting groups: Amino and hydroxyl groups are protected during intermediate steps to prevent side reactions, typically using Boc or Fmoc groups for amines and TBDMS or benzyl groups for hydroxyls.
- Solvents: Anhydrous solvents like DMF, DCM, or THF are used under inert atmosphere to avoid moisture-induced side reactions.
- Temperature: Reactions are generally conducted at low to ambient temperatures (0°C to room temperature) to maintain stereochemical integrity.
- Purification: Preparative HPLC or crystallization techniques are used to isolate the final product with high purity (≥95%).
Stepwise Synthetic Outline
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of (S)-2-amino-3,3-dimethylbutanoic acid derivative | Protection of amino group (e.g., Boc protection), activation of carboxyl group | Ensures selective coupling |
| 2 | Preparation of (2R,4S)-4-hydroxy-pyrrolidine-2-carboxylic acid intermediate | Stereoselective hydroxylation, chiral resolution if needed | Maintains stereochemistry |
| 3 | Coupling of amino acid derivative to pyrrolidine core | Use of HATU or EDCI in DMF, base such as DIPEA | Forms amide bond |
| 4 | Introduction of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl substituent | Amide bond formation with chiral amine or acid derivative | Requires stereochemical control |
| 5 | Deprotection and salt formation | Acidic treatment to remove protecting groups, formation of hydrochloride salt | Enhances stability and solubility |
| 6 | Purification | Preparative HPLC, crystallization | Achieves ≥95% purity |
Stereochemical Considerations
- The stereochemistry at the pyrrolidine ring (2R,4S) and the amino acid moiety (S) is critical for biological activity.
- Enantiomeric purity is maintained by using chiral starting materials and mild reaction conditions.
- Analytical methods such as chiral HPLC and NMR are employed to confirm stereochemical integrity after each step.
Research Findings and Data
Purity and Physical Data
| Parameter | Value |
|---|---|
| Molecular Weight | 444.59 g/mol (free base), 481.06 g/mol (hydrochloride salt) |
| Purity | ≥95% (free base), 97% (hydrochloride salt) |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, room temperature |
| Stability | Stable as hydrochloride salt under normal shipping conditions |
Analytical Characterization
- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight.
- NMR Spectroscopy: Confirms chemical shifts consistent with expected structure and stereochemistry.
- Chiral HPLC: Confirms enantiomeric excess >95%.
- Elemental Analysis: Matches theoretical values for C, H, N, S content.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Synthetic Approach | Peptide coupling with stereoselective synthesis |
| Key Reagents | HATU, EDCI, Boc/Fmoc protecting groups |
| Stereochemical Control | Use of chiral starting materials, mild conditions |
| Purification | Preparative HPLC, crystallization |
| Final Form | Hydrochloride salt, solid |
| Purity Achieved | ≥95% (free base), 97% (salt) |
| Analytical Techniques | MS, NMR, chiral HPLC, elemental analysis |
| Storage | Inert atmosphere, room temperature |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to receptors and modulate their activity.
Pathway Modulation: The compound may affect specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The target compound differs from analogs in stereochemistry, substituent chains, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Stereochemistry : The (2R,4S) configuration of the target compound contrasts with the (2S,4R) configuration in MS41, Compound 14, and Compound 69, which may influence binding to chiral biological targets .
Substituent Chains: MS41 and Compound 14 feature elongated 10- and 11-carbon aminodecanamido chains, respectively, enhancing lipophilicity compared to the target compound’s shorter side chain .
Functional Groups :
Biological Activity
The compound (2R,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also referred to as MDK7526, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H34ClN4O3S
- Molecular Weight : 481.05 g/mol
- CAS Number : 2504950-56-3
The compound primarily functions as a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which is implicated in various cancers due to its role in promoting cap-dependent translation. Overexpression of eIF4E is often associated with increased cellular proliferation and tumor growth. By inhibiting eIF4E, this compound may induce apoptosis in malignant cells and slow tumor progression.
In Vitro Studies
Research has shown that this compound demonstrates significant biological activity in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : Studies indicate that treatment with the compound results in a dose-dependent reduction in cell viability across multiple cancer types, including breast and prostate cancer cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Mechanistic Insights : Molecular assays reveal that the compound disrupts eIF4E's interaction with mRNA caps, thereby inhibiting the translation of oncogenes.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : In a controlled study involving MDA-MB-231 breast cancer cells, treatment with (2R,4S)-1 resulted in a significant decrease in cell proliferation and enhanced apoptosis markers compared to untreated controls.
- Prostate Cancer Models : Another study demonstrated that the compound effectively reduced tumor size in xenograft models of prostate cancer by downregulating eIF4E expression.
Data Table: Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| Cell Viability Reduction | Dose-dependent decrease in multiple cancer lines |
| Apoptosis Induction | Increased pro-apoptotic protein levels |
| eIF4E Interaction Disruption | Inhibition of mRNA cap binding |
| Tumor Size Reduction (Xenografts) | Significant reduction observed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how are stereochemical centers controlled during synthesis?
- Methodological Answer : The synthesis typically involves multi-step peptide coupling and chiral resolution. For example, similar compounds (e.g., PROTAC derivatives) are synthesized via sequential coupling of amino acid derivatives, such as (S)-2-amino-3,3-dimethylbutanoic acid, to a pyrrolidine backbone under mild acidic conditions (e.g., HATU/DIPEA activation) . Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (S)-configured amines) and monitored via chiral HPLC with mobile phases like methanol/water mixtures adjusted to pH 5.5 with phosphoric acid .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases often include tetrabutylammonium hydroxide for ion-pairing to resolve polar impurities .
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., observed m/z 1103.42 for related compounds) and detects hydrolytic byproducts .
- NMR : ¹H/¹³C NMR assignments for key stereocenters (e.g., 4-hydroxy-pyrrolidine protons at δ 4.2–4.5 ppm) are essential .
Q. How is the compound stored to prevent degradation in laboratory settings?
- Methodological Answer : Store lyophilized powder at –20°C under inert gas (argon) to avoid oxidation. For solution-phase storage, use anhydrous DMSO (≤1 mM) with desiccants to minimize hydrolysis of the carboxamide group. Long-term stability studies recommend periodic purity checks via HPLC every 6 months .
Advanced Research Questions
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
- Methodological Answer :
- Flow Chemistry : Continuous-flow systems reduce racemization risks during coupling steps by minimizing reaction time (e.g., Omura-Sharma-Swern oxidation adapted for diazo intermediates) .
- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratio) improves yield. For example, a 20% increase in yield was reported for similar compounds using a Box-Behnken design .
- Chiral Auxiliaries : Temporary protecting groups (e.g., tert-butoxycarbonyl, BOC) preserve stereochemistry during thiazole ring formation .
Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?
- Methodological Answer :
- Impurity Profiling : Use preparative HPLC to isolate diastereomers (e.g., 2R,4S vs. 2S,4R configurations) and test their activity separately. Reference standards for epimers are critical .
- Crystallography : Single-crystal X-ray diffraction (e.g., PDB ligand data) confirms absolute configuration, resolving ambiguities from NMR or CD spectroscopy .
- Bioassay Validation : Compare activity across enantiomerically enriched batches (≥98% ee) to correlate stereopurity with potency .
Q. What in silico tools predict metabolic stability of the 4-methylthiazole moiety?
- Methodological Answer :
- MD Simulations : Molecular dynamics (e.g., GROMACS) model thiazole ring interactions with CYP450 enzymes to identify vulnerable oxidation sites.
- QSAR Models : Quantitative structure-activity relationship models trained on thiazole-containing analogs predict metabolic half-life (t₁/₂) .
Q. How do formulation choices (e.g., pH, excipients) impact the compound’s stability in aqueous buffers?
- Methodological Answer :
- pH Stability Studies : The compound degrades rapidly at pH >7 due to hydrolysis of the carboxamide bond. Phosphate buffers (pH 6.0–6.5) are optimal for in vitro assays .
- Excipient Screening : Poloxamer 407 or cyclodextrins improve solubility by 5–10× without inducing aggregation, as shown in dynamic light scattering (DLS) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
